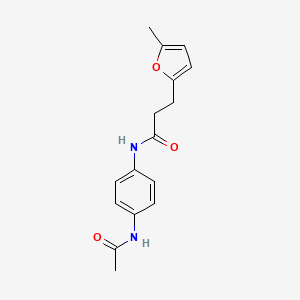
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 is a synthetic analogue of an endocannabinoid called anandamide and has been shown to have a range of biological effects.
Applications De Recherche Scientifique
Anticonvulsant Activity Optimization
The anticonvulsant activity of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide and related derivatives has been a subject of research, aiming to optimize their therapeutic efficacy. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking techniques have been utilized to analyze a set of ninety propanamide derivatives, leading to the identification of compounds with higher predicted activity values than the original scaffold. This research highlights the potential of these compounds as anticonvulsants, offering insights into their pharmacokinetic characteristics and the interaction with target receptors, such as γ-aminobutyrate aminotransferase (Adedirin et al., 2018).
Antitumor and Anti-inflammatory Agents
Another area of application involves the synthesis of novel derivatives aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. By exploring different chemical modifications, researchers have developed compounds exhibiting notable biological activities. These investigations contribute to the understanding of the molecular basis of their actions and the development of new therapeutic agents for treating various conditions, including inflammation, pain, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Pharmacokinetics and Metabolic Studies
Pharmacokinetic and metabolic profiling of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide derivatives is critical for their development as therapeutic agents. Studies focusing on selective androgen receptor modulators (SARMs), for instance, have provided valuable data on absorption, distribution, metabolism, and excretion (ADME) properties. These insights are essential for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential side effects. Such research underpins the development of SARMs for treating androgen-dependent diseases, offering a glimpse into the ideal pharmacokinetic characteristics needed for preclinical studies (Wu et al., 2006).
TRPV1 Ligands for Pain Management
The development of potent transient receptor potential vanilloid 1 (TRPV1) ligands based on N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide structures also illustrates their potential application in pain management. By modifying the chemical structure to improve interactions with the TRPV1 receptor, researchers have identified compounds with significant antagonistic effects on capsaicin-induced activation. These findings are crucial for the design of new pain relief medications that target the TRPV1 receptor, a key player in the perception of pain (Kim et al., 2018).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWDAVCIVLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

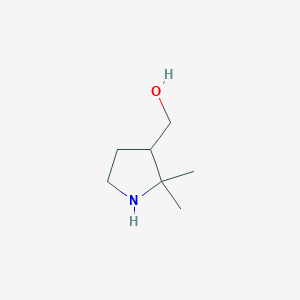
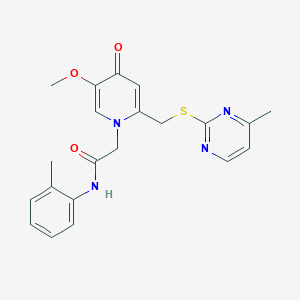
![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)

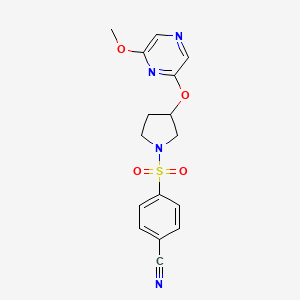
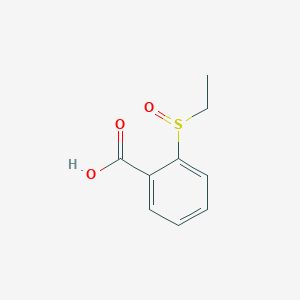


![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)
